molecular formula C20H14N2O B11835569 1,2-Diphenylquinazolin-4(1H)-one

1,2-Diphenylquinazolin-4(1H)-one

Cat. No.: B11835569
M. Wt: 298.3 g/mol
InChI Key: VRSHCNSHJLWGDU-UHFFFAOYSA-N
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Description

1,2-Diphenylquinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of two phenyl groups attached to the quinazolinone core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylquinazolin-4(1H)-one can be synthesized through various synthetic routes. One common method involves the condensation of anthranilic acid with benzaldehyde in the presence of a catalyst, followed by cyclization to form the quinazolinone ring. The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Quinazolinone derivatives, including 1,2-Diphenylquinazolin-4(1H)-one, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Diphenylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

1,2-Diphenylquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:

    2-Phenylquinazolin-4(1H)-one: Lacks the second phenyl group, resulting in different chemical and biological properties.

    4(3H)-Quinazolinone: The absence of phenyl groups leads to a simpler structure with distinct reactivity.

    6,7-Dimethoxy-4(1H)-quinazolinone: The presence of methoxy groups introduces additional functionalization and potential biological activity.

The uniqueness of this compound lies in its dual phenyl substitution, which imparts specific chemical properties and enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

1,2-diphenylquinazolin-4-one

InChI

InChI=1S/C20H14N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-14H

InChI Key

VRSHCNSHJLWGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4

Origin of Product

United States

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